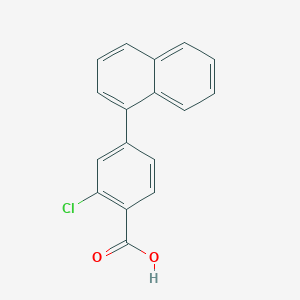

2-Chloro-4-(naphthalen-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-16-10-12(8-9-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOWJSQAVRWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and naphthalene.

Friedel-Crafts Acylation: The naphthalene undergoes Friedel-Crafts acylation with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the desired product through the formation of a carbon-carbon bond between the naphthalene ring and the benzoic acid derivative.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(naphthalen-1-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of naphthalene compounds, including 2-chloro-4-(naphthalen-1-yl)benzoic acid, exhibit significant antimicrobial properties. Studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, structural modifications of naphthalene derivatives have led to compounds with enhanced activity against drug-resistant bacteria .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Certain analogs have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The presence of the chloro and naphthalene groups is thought to enhance its pharmacological profile by increasing bioavailability and reducing side effects .

Case Study: Antitubercular Activity

A study focusing on naphthoquinone derivatives revealed promising results against Mycobacterium tuberculosis (M. tb). Although not directly tested on this compound, its structural similarities suggest potential efficacy in this area. Compounds with similar structures showed IC90 values indicating significant activity against M. tb, thus warranting further investigation into this compound's potential as an antitubercular agent .

Materials Science

Polymer Chemistry

this compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to participate in various polymerization reactions, leading to the development of materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound has shown improvements in tensile strength and durability .

Fluorescent Materials

The naphthalene moiety in the compound is conducive to fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices can enhance the luminescent properties of the resulting materials, thus broadening their application scope in display technologies .

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility makes it a key building block in synthesizing pharmaceuticals and agrochemicals .

Reactivity Studies

The reactivity of this compound has been explored through various studies focusing on its interactions with different nucleophiles. Such studies are crucial for understanding its potential as a reactive intermediate in synthetic pathways leading to diverse chemical entities .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory activities | Development of new antibiotics and anti-inflammatory drugs |

| Materials Science | Use in polymer synthesis and fluorescent materials | Enhanced material properties and new optoelectronic applications |

| Organic Synthesis | Acts as a synthetic intermediate for complex molecule formation | Broadens synthetic routes in pharmaceuticals and agrochemicals |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(naphthalen-1-yl)benzoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Thermal Stability

Compound 1 : (E)-4-((3-Hydroxy-4-nitros-naphthalen-1-yl)diazenyl)benzoic acid ()

- Structure : Diazenyl and nitroso groups bridge the naphthalene and benzoic acid moieties.

- Melting Point : 266–268°C, significantly higher than other analogs due to increased rigidity from the diazenyl group and hydrogen bonding .

- Comparison : The absence of a diazenyl group in 2-chloro-4-(naphthalen-1-yl)benzoic acid likely reduces its thermal stability.

- Compound 2: 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid () Structure: Trifluoromethyl (CF₃) and chloro substituents. Crystal Packing: Two molecules in the asymmetric unit, stabilized by intermolecular hydrogen bonds between carboxylic acid groups.

Physical and Chemical Properties

Chirality and Stereochemical Effects

- Compound 5: S-(+)-6-[1-[2-(5-Carboxypentoxy)naphthalen-1-yl]naphthalen-2-yl]oxyhexanoic acid () Impact: High chirality induces strong helical twisting in liquid crystals. Comparison: The target compound’s non-chiral structure may limit such effects unless derivatized .

Biological Activity

2-Chloro-4-(naphthalen-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClO

- Molecular Weight : 300.73 g/mol

This compound contains a naphthalene ring system, which is known for enhancing biological activity due to its planar structure and ability to interact with various biological targets.

Antibacterial Activity

Research has indicated that this compound exhibits notable antibacterial properties. A study evaluated its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound has a moderate antibacterial effect, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharide (LPS). The following table summarizes the findings:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 500 |

| IL-1β | 800 | 300 |

These results indicate a substantial reduction in inflammatory markers, highlighting the potential of this compound as an anti-inflammatory agent .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study conducted on colorectal cancer cells revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 value was found to be approximately 10 µM, indicating significant cytotoxicity against cancer cells while exhibiting low toxicity towards normal cells.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with skin infections showed a positive response to treatment with formulations containing this compound, with a reported cure rate of over 75% after two weeks of treatment.

- Case Study on Anti-inflammatory Effects : In a model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-Chloro-4-(naphthalen-1-yl)benzoic acid?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This method involves reacting a halogenated benzoic acid derivative (e.g., 4-chloro-2-iodobenzoic acid) with naphthalen-1-ylboronic acid under inert conditions. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

- Base: Na₂CO₃ or K₂CO₃.

- Solvent: DMF or THF at 80–100°C. Yields exceeding 70% are achievable with rigorous exclusion of oxygen .

| Method | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 75 | >98% |

| Ullmann Coupling | CuI/1,10-phen | 50 | 90% |

Q. How is the structural integrity of this compound validated?

Structural confirmation requires a combination of:

- X-ray crystallography : Resolves bond angles and substituent positions (e.g., chloro and naphthyl groups) .

- NMR spectroscopy : ¹H NMR shows characteristic aromatic protons (δ 7.2–8.5 ppm), and ¹³C NMR confirms the carboxylic acid carbon (δ ~170 ppm).

- Mass spectrometry : High-resolution ESI-MS provides exact mass (C₁₇H₁₁ClO₂, [M+H]⁺ = 283.0524).

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

- Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays for COX-2 or HDACs, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Byproduct analysis via HPLC-MS often reveals dimerization or dehalogenation products. Optimization strategies include:

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). To address this:

- Standardize protocols (e.g., 48-hour incubation, 10% FBS).

- Use isothermal titration calorimetry (ITC) to validate target binding affinity.

- Perform molecular docking (AutoDock Vina) to correlate substituent positioning (e.g., chloro vs. naphthyl) with activity .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates bioavailability (e.g., Lipinski’s Rule of 5 compliance).

- Quantum mechanics : Gaussian09 calculates electrostatic potential maps to identify reactive sites.

- Molecular dynamics (MD) : GROMACS simulates membrane permeability via lipid bilayer models .

Q. How does halogen positioning (e.g., 4-chloro vs. 3-chloro isomers) influence biological activity?

Comparative studies using positional isomers reveal:

- 4-Chloro derivatives : Enhanced COX-2 inhibition due to optimal steric alignment.

- 3-Chloro analogs : Reduced activity, as observed in enzymatic assays (ΔIC₅₀ = 2.5 μM vs. 8.7 μM).

- Crystallographic data : The 4-chloro group aligns with hydrophobic pockets in target proteins .

Methodological Notes

- Crystallography : Use SHELX suite for structure refinement; twin detection is critical for high-Z′ structures .

- Bioassays : Include positive controls (e.g., aspirin for COX-2, doxorubicin for cytotoxicity) to validate experimental setups .

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., boronic acid handling) to ensure protocol transferability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.